N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfur-containing functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aromatic thiol: Starting with a methylthio-substituted benzene derivative, the thiol group can be introduced via nucleophilic substitution reactions.
Synthesis of the pyrimidine derivative: The thiomorpholine-substituted pyrimidine can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reaction: The final step involves coupling the aromatic thiol with the pyrimidine derivative under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Optimizing reaction conditions: Adjusting temperature, pressure, and reaction time to maximize efficiency.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced aromatic or heterocyclic rings.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide would depend on its specific application. For instance:
Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve binding to the active site of an enzyme or modulating receptor activity.
Chemical reactivity: The compound’s reactivity could be influenced by the presence of electron-donating or electron-withdrawing groups, which affect its stability and reactivity in different environments.
Comparison with Similar Compounds
Similar Compounds
N-(3-(methylthio)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
N-(3-(methylthio)phenyl)-2-((6-piperidinopyrimidin-4-yl)thio)acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide is unique due to the presence of both a thiomorpholine ring and a pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(6-thiomorpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS3/c1-23-14-4-2-3-13(9-14)20-16(22)11-25-17-10-15(18-12-19-17)21-5-7-24-8-6-21/h2-4,9-10,12H,5-8,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWLDKYFUZGMQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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